molecular formula C14H18BrNO3S2 B2671675 2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide CAS No. 2415602-55-8

2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide

Cat. No. B2671675
CAS RN: 2415602-55-8
M. Wt: 392.33
InChI Key: LWJQPHPRKMBLSC-UHFFFAOYSA-N
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Description

2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide is a chemical compound that has been extensively researched for its potential applications in scientific research. The compound is synthesized through a complex method and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide is not fully understood. However, research has shown that the compound inhibits the activity of several enzymes that are involved in cancer cell growth and inflammation. Additionally, the compound has been found to induce apoptosis in cancer cells, which is a process that leads to the death of the cells.
Biochemical and Physiological Effects:
2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide has several biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, the compound has been found to induce apoptosis in cancer cells, which is a process that leads to the death of the cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide in lab experiments is its potential use in cancer treatment and inflammation reduction. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, future research could focus on the compound's potential use in combination with other drugs for cancer treatment and inflammation reduction. Finally, research could focus on the compound's potential use in other areas of medicine, such as neurodegenerative diseases.

Synthesis Methods

The synthesis method for 2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide is complex and involves several steps. The synthesis begins with the reaction of 5-methoxy-2-nitrobenzoic acid with thionyl chloride, which produces 5-methoxy-2-nitrobenzoyl chloride. This intermediate compound is then reacted with 6-hydroxy-1,4-dithiepan-6-ylmethanol in the presence of triethylamine, which produces the desired compound.

Scientific Research Applications

2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide has several potential applications in scientific research. The compound has been found to have antitumor activity and has been studied for its potential use in cancer treatment. Additionally, the compound has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.

properties

IUPAC Name

2-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3S2/c1-19-10-2-3-12(15)11(6-10)13(17)16-7-14(18)8-20-4-5-21-9-14/h2-3,6,18H,4-5,7-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJQPHPRKMBLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2(CSCCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide

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